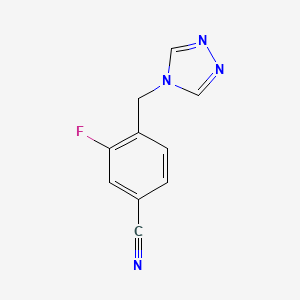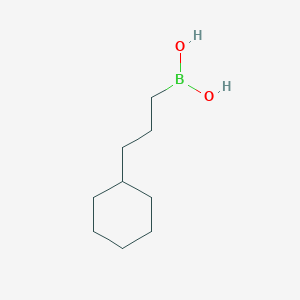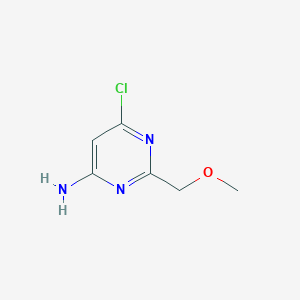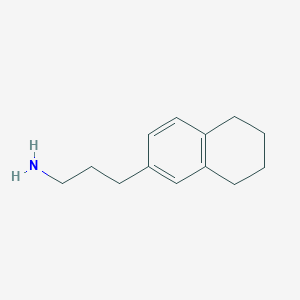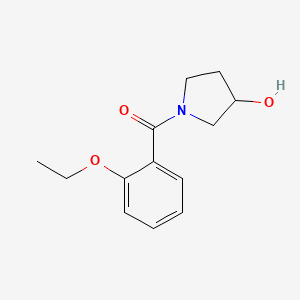
methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride typically involves the reaction of 2-naphthol with an appropriate amino acid derivative under controlled conditions. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and solvents like water, ethanol, or acetone. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines. Substitution reactions may result in various substituted naphthyl derivatives.
Applications De Recherche Scientifique
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-2-amino-3-(2-naphthyl)propionate hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
2-Naphthylamine: A structurally related compound with different functional groups and reactivity.
Naphthoquinone: An oxidized derivative of naphthalene with distinct chemical properties.
Uniqueness
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and drug development.
Propriétés
Numéro CAS |
63024-26-0 |
|---|---|
Formule moléculaire |
C14H16ClNO2 |
Poids moléculaire |
265.73 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H/t13-;/m0./s1 |
Clé InChI |
BYTYONAXVAIPOV-ZOWNYOTGSA-N |
SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl |
SMILES isomérique |
COC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N.Cl |
SMILES canonique |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1465801.png)
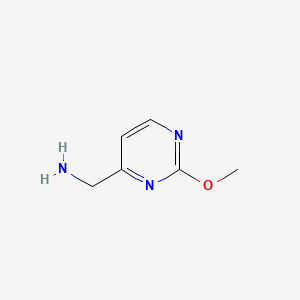
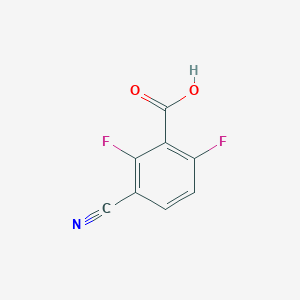
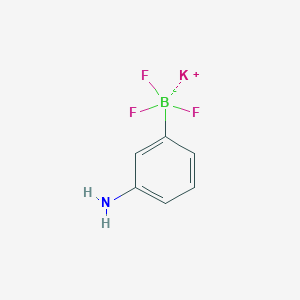
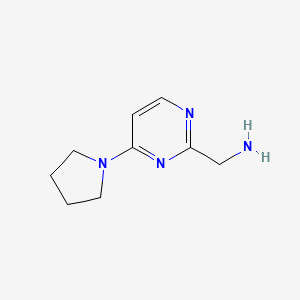
![Methyl 2-{[6-(propan-2-yl)pyrimidin-4-yl]amino}acetate](/img/structure/B1465811.png)
